Benzyl 4-(1-hydroxy-2-methylpropan-2-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-(1-hydroxy-2-methylpropan-2-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group, a hydroxy group, and a piperazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(1-hydroxy-2-methylpropan-2-yl)piperazine-1-carboxylate typically involves the reaction of benzyl chloroformate with 4-(1-hydroxy-2-methylpropan-2-yl)piperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(1-hydroxy-2-methylpropan-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Regeneration of the hydroxy derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 4-(1-hydroxy-2-methylpropan-2-yl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 4-(1-hydroxy-2-methylpropan-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The hydroxy group and the piperazine ring are key functional groups that enable the compound to bind to enzymes and receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-hydroxy-1-piperidinecarboxylate
- N-(1-(benzyloxy)-2-methylpropan-2-yl)-4-bromoaniline
- 1-(Benzyloxycarbonyl)piperazine
Uniqueness
Benzyl 4-(1-hydroxy-2-methylpropan-2-yl)piperazine-1-carboxylate is unique due to the presence of both a hydroxy group and a piperazine ring, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H24N2O3 |
---|---|
Molecular Weight |
292.37 g/mol |
IUPAC Name |
benzyl 4-(1-hydroxy-2-methylpropan-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,13-19)18-10-8-17(9-11-18)15(20)21-12-14-6-4-3-5-7-14/h3-7,19H,8-13H2,1-2H3 |
InChI Key |
CBQGRQMUIXZBTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)N1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.